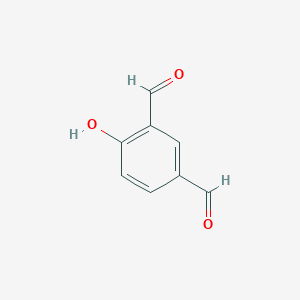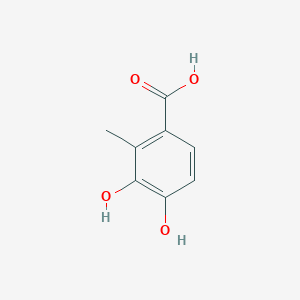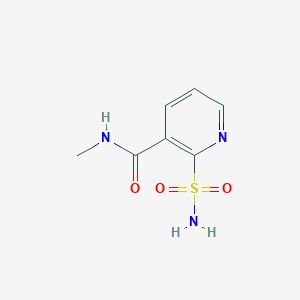
N-Methyl-2-sulfamoylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-2-sulfamoylpyridine-3-carboxamide (known as MS-275 or Entinostat) is a synthetic compound that belongs to the class of histone deacetylase (HDAC) inhibitors. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases.
Mécanisme D'action
MS-275 works by inhibiting the activity of N-Methyl-2-sulfamoylpyridine-3-carboxamide enzymes, which are responsible for removing acetyl groups from histone proteins. Histone acetylation plays a crucial role in gene expression, and the inhibition of N-Methyl-2-sulfamoylpyridine-3-carboxamide enzymes leads to the accumulation of acetylated histones, resulting in the activation of tumor suppressor genes and the inhibition of oncogenes. In addition, MS-275 has been shown to have non-histone targets, including transcription factors and signaling molecules, which may contribute to its anti-tumor and anti-inflammatory effects.
Biochemical and Physiological Effects
MS-275 has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to the inhibition of tumor growth. In addition, MS-275 has been shown to have anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases. MS-275 has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and reducing neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of MS-275 is its specificity for N-Methyl-2-sulfamoylpyridine-3-carboxamide enzymes, which allows for the selective inhibition of tumor-promoting genes while leaving normal cells relatively unaffected. However, MS-275 has been shown to have limited efficacy in certain cancer types, and its use in combination with other drugs may be necessary to achieve optimal therapeutic effects. In addition, the long-term effects of MS-275 on normal cells and tissues are not well understood, and further studies are needed to determine its safety and efficacy in humans.
Orientations Futures
Future research on MS-275 will likely focus on its potential therapeutic applications in various diseases, including cancer, neurological disorders, and autoimmune diseases. In addition, further studies are needed to determine the optimal dosing and administration of MS-275, as well as its potential use in combination with other drugs. Finally, the development of more potent and selective N-Methyl-2-sulfamoylpyridine-3-carboxamide inhibitors may lead to the discovery of new therapeutic targets and the development of more effective treatments for various diseases.
Méthodes De Synthèse
MS-275 is synthesized through a multi-step process that involves the reaction of 2-chloropyridine-3-carboxylic acid with thionyl chloride to form 2-chloropyridine-3-carbonyl chloride. The resulting compound is then reacted with N-methylsulfamoyl chloride to produce N-methyl-2-sulfamoylpyridine-3-carbonyl chloride. Finally, the compound is treated with ammonia to obtain MS-275 in its pure form.
Applications De Recherche Scientifique
MS-275 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast, lung, colon, and prostate cancer. MS-275 has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Huntington's disease. In addition, MS-275 has been shown to have anti-inflammatory and immunosuppressive effects, making it a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Propriétés
Numéro CAS |
112006-55-0 |
|---|---|
Nom du produit |
N-Methyl-2-sulfamoylpyridine-3-carboxamide |
Formule moléculaire |
C7H9N3O3S |
Poids moléculaire |
215.23 g/mol |
Nom IUPAC |
N-methyl-2-sulfamoylpyridine-3-carboxamide |
InChI |
InChI=1S/C7H9N3O3S/c1-9-6(11)5-3-2-4-10-7(5)14(8,12)13/h2-4H,1H3,(H,9,11)(H2,8,12,13) |
Clé InChI |
BMHNLPXILGWEKG-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=C(N=CC=C1)S(=O)(=O)N |
SMILES canonique |
CNC(=O)C1=C(N=CC=C1)S(=O)(=O)N |
Synonymes |
N-Methyl-2-sulfaMoylpyridine-3-carboxaMide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[(Phenylsulfonyl)amino]propanoic acid](/img/structure/B183854.png)
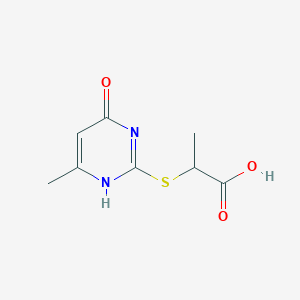
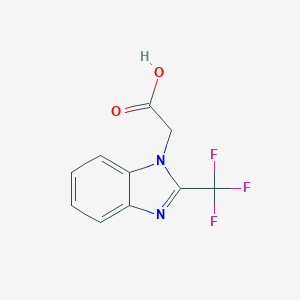
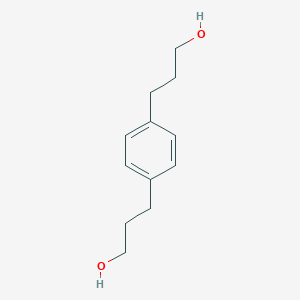
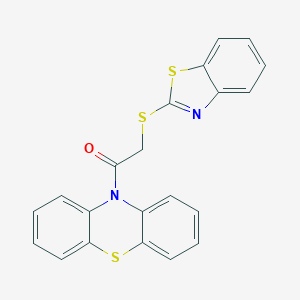
![2-methyl-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B183861.png)
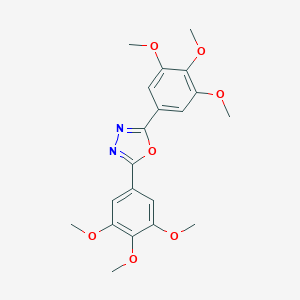
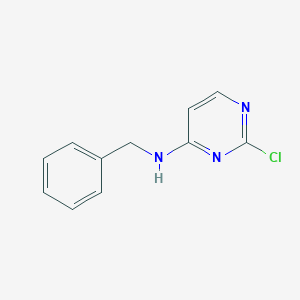
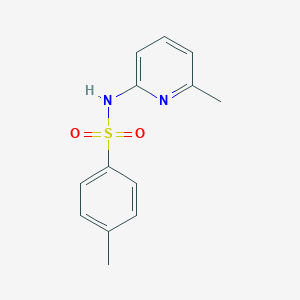
![2-[(Pyridine-3-carbonyl)-amino]-benzoic acid](/img/structure/B183868.png)
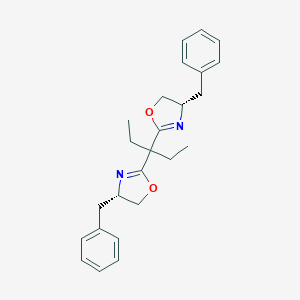
![1,6-Dimethyl-3,4-dihydropyrrolo[1,2-a]pyrazine](/img/structure/B183870.png)
